molecular formula C8H7ClF2O B3067978 2-(4-Chlorophenyl)-2,2-difluoroethanol CAS No. 207799-86-8

2-(4-Chlorophenyl)-2,2-difluoroethanol

Cat. No. B3067978
CAS RN: 207799-86-8
M. Wt: 192.59 g/mol
InChI Key: KNXSIHRPENLRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2,2-difluoroethanol (2-CFDE) is a fluorinated ether derivative of chlorophenol, an aromatic compound found in some insecticides. It has been found to have a wide range of uses, including as an insect repellent, an insecticide, and a biocide. 2-CFDE has been studied for its potential as a therapeutic agent in the treatment of cancer, and its ability to act as a prodrug for the delivery of other drugs. In addition, it has been studied for its potential as a pesticide, fungicide, and biocide.

Scientific Research Applications

2-(4-Chlorophenyl)-2,2-difluoroethanol has been studied for its potential as a therapeutic agent in the treatment of cancer. It has been found to have potent anti-tumor activity in vitro and in vivo. In addition, it has been studied for its potential as a prodrug for the delivery of other drugs, such as 5-fluorouracil. Additionally, this compound has been studied for its use as an insect repellent and insecticide, as well as a fungicide and biocide.

Mechanism of Action

2-(4-Chlorophenyl)-2,2-difluoroethanol is believed to act as an inhibitor of the enzyme cytochrome P450. Cytochrome P450 is involved in the metabolism of many drugs and other compounds, and is believed to be involved in the mechanism of action of this compound. In addition, this compound is believed to act as an inhibitor of the enzyme NADPH-cytochrome P450 reductase, which is involved in the metabolism of many drugs and other compounds.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to have antibacterial activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been found to have antiviral activity against a range of viruses, including HIV-1, HSV-1, and HCV. It has also been found to have antifungal activity against a range of fungi, including Candida albicans and Aspergillus fumigatus.

Advantages and Limitations for Lab Experiments

2-(4-Chlorophenyl)-2,2-difluoroethanol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be purified by recrystallization. Additionally, it is relatively stable and can be stored at room temperature. One limitation is that it is not soluble in water and must be dissolved in organic solvents, such as ethanol or methanol.

Future Directions

Future research on 2-(4-Chlorophenyl)-2,2-difluoroethanol could include further study of its potential as a therapeutic agent in the treatment of cancer, as well as its potential as a prodrug for the delivery of other drugs. Additionally, further research could be conducted to explore its potential as an insect repellent and insecticide, as well as a fungicide and biocide. Other potential future research topics could include the mechanism of action of this compound, its biochemical and physiological effects, and its potential toxicological effects.

properties

IUPAC Name

2-(4-chlorophenyl)-2,2-difluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXSIHRPENLRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium aluminum hydride, 2.4 grams (0.063 mole), is placed in a reaction vessel, and 200 mL of diethyl ether is added dropwise with stirring. To this is added dropwise a solution of 22.8 grams (0.097 mole) of ethyl 4-chlorophenyldifluoroacetate (prepared by methods taught by W. J. Middleton et al., J. Org. Chem., (1980), 45, 2883-2887) in 100 mL of diethyl ether, while maintaining the reaction mixture temperature at about 25° C. Upon completion of addition, the reaction mixture is stirred at ambient temperature for about 36 hours. The reaction is then quenched by the careful dropwise addition of an aqueous solution of 10% sodium hydroxide. The reaction mixture is slowly made acidic with aqueous 2N hydrochloric acid and then is diluted with 200 mL of water. The organic layer is separated, and the aqueous layer is washed with two 300 mL portions of diethyl ether. The organic layer and the diethyl ether washes are combined and washed with one 250 mL portion of an aqueous solution saturated with sodium chloride. The organic layer is dried with magnesium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding 2,2-difluoro-2-(4-chlorophenyl)ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-2,2-difluoroethanol
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